2-Fluorophenyl 2-nitrophenyl ether
Overview
Description
2-Fluorophenyl 2-nitrophenyl ether, also known as 2-Fluoronitrobenzene, is a chemical compound with the molecular formula C6H4FNO2. It is a colorless, volatile liquid with a sweet odor and is used in the synthesis of many different compounds. It is also used as an intermediate in the production of pharmaceuticals and other chemicals, and as a solvent for a variety of organic compounds.
Scientific Research Applications
Biochemical Photoprobes
2-Fluorophenyl 2-nitrophenyl ether has been studied for its potential as a biochemical photoprobe. Pleixats et al. (1989) explored its nucleophilic photosubstitution with various amines, suggesting its utility in this field due to its thermal stability and quantum yield values in photoreactions (Pleixats et al., 1989). Marquet et al. (1993) also indicated its suitability as a biochemical photoprobe, especially for proteins with multiple nucleophiles, due to its photoreactivity (Marquet et al., 1993).
Chemical Synthesis and Reactions
In chemical synthesis, the compound exhibits notable solvent dependence in its reactions, as demonstrated by Barili et al. (1974) in their study on the reaction of 1,2-epoxy-1-(p-nitrophenyl)cyclohexane with boron trifluoride–diethyl ether complex (Barili et al., 1974). Jelenc et al. (1978) proposed 4-nitrophenyl ethers, including 2-fluorophenyl 2-nitrophenyl ether, as high-yield photoreagents for protein crosslinking and affinity labeling, highlighting their reactivity under irradiation (Jelenc et al., 1978).
Soil and Environmental Studies
In environmental sciences, particularly in soil studies, the compound has been examined for its degradation behavior. Eastin (1971) investigated the degradation of fluorodifen (a related compound) in peanut seedling roots, which has implications for understanding the environmental impact of such compounds (Eastin, 1971). Tewfik and Hamdi (1975) studied the metabolism of fluorodifen by soil microorganisms, providing insights into the ecological interactions of such chemicals (Tewfik & Hamdi, 1975).
Sensor Development
Zdrachek et al. (2015) explored the use of 2-fluorophenyl 2-nitrophenyl ether in developing H+-selective microelectrodes for corrosion studies, demonstrating its application in sensor technology (Zdrachek et al., 2015).
properties
IUPAC Name |
1-(2-fluorophenoxy)-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZDYNSMGNIZSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorophenyl 2-nitrophenyl ether |
Synthesis routes and methods
Procedure details
Citations
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